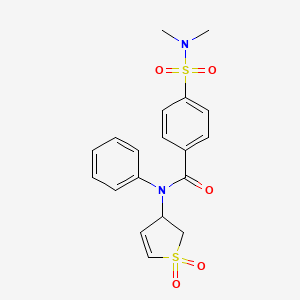

![molecular formula C26H44Cl2FeP2Pd B2752752 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) CAS No. 95408-45-0](/img/structure/B2752752.png)

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a catalyst used in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .

Synthesis Analysis

This compound is a preformed catalyst synthesized by a group of researchers at Johnson Matthey’s Catalysis and Chiral Technologies . It is an active catalyst for various Pd catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular formula of Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is C26H44Cl2FeP2Pd . The SMILES string representation is [Fe].Cl[Pd]Cl.CC©©P(c1cccc1)C©©C.CC©©P(c1cccc1)C©©C .Chemical Reactions Analysis

As a catalyst, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) participates in Suzuki and Heck reactions . It is also used in the preparation of (bisphosphinometallocene)-palladium(II) chloride complexes, which are used as a starting material for the Buchwald-Hartwig reaction .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 651.75 g/mol . It has a melting point of 203-208 °C and should be stored at a temperature below -20°C .科学的研究の応用

Cross-Coupling Reactions

One of the primary applications of Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is in facilitating cross-coupling reactions. For instance, it has been found to be an effective catalyst for the cross-coupling reaction of secondary alkyl Grignard reagents with organic halides, leading to the formation of sec-butyl derivatives in high yields (Hayashi, Konishi, & Kumada, 1979). Additionally, it catalyzes the reaction of allylic alcohols with alkylmagnesium chlorides, producing cross-coupling products efficiently (Hayashi, Konishi, & Kumada, 1980).

Electrochemistry and Metal Complexes

The electrochemistry of related complexes has been explored, revealing insights into their oxidation behavior and the impact of ligand structure on the electrochemical properties of the metal center (Hagopian, Campbell, Golen, Rheingold, & Nataro, 2006). These findings are crucial for understanding the catalytic mechanisms and for designing new catalysts with improved efficiency and selectivity.

Carbonylation Reactions

Furthermore, Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) complexes have been applied in carbonylation reactions, such as the ethylene carbonylation in methanol and aqueous media, demonstrating their versatility and potential in industrial applications (Bianchini, Meli, Oberhauser, Parisel, Passaglia, Ciardelli, Gusev, Kalsin, & Vologdin, 2005).

Catalyst Development

The development of palladium complexes with bisphosphinometallocene ligands has shown significant promise in Buchwald–Hartwig catalysis, providing a pathway for the efficient formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Hagopian et al., 2006).

将来の方向性

Given its effectiveness as a catalyst in various reactions, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) could continue to be a valuable tool in chemical synthesis. Its use in Suzuki and Heck reactions, as well as in the preparation of chalcones, suggests potential for further applications in the development of new chemical compounds .

特性

CAS番号 |

95408-45-0 |

|---|---|

製品名 |

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) |

分子式 |

C26H44Cl2FeP2Pd |

分子量 |

651.75 |

InChI |

InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 |

InChIキー |

JQZFOBWXNREQLO-UHFFFAOYSA-L |

SMILES |

CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)

![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)

![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)

![2,6-dimethoxy-N-[(2Z)-3-methyl-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide](/img/structure/B2752674.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)

![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)

![Tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate;hydrochloride](/img/structure/B2752686.png)

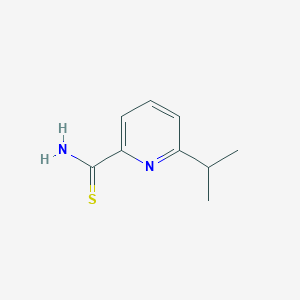

amine](/img/structure/B2752690.png)